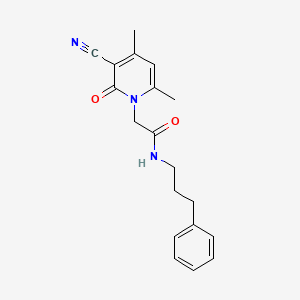
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide is a compound belonging to the pyridine family, characterized by its unique substitution pattern that imparts distinct biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry and materials science, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O2, with a molecular weight of 323.396 g/mol. The structure features a pyridine ring with cyano, dimethyl, and oxo substituents, along with an acetamide group that enhances its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : Achieved through condensation reactions involving precursors like acetylacetone and cyanoacetamide under basic conditions.
- Substitution Reactions : The introduction of the acetamide moiety is done via amidation with acetic anhydride or acetyl chloride.
- Yield and Purity : Yields can range from 76% to 90%, depending on the method used, with high purity levels often exceeding 95% .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyano and oxo groups are crucial for binding to active sites, influencing enzyme activity and cellular pathways .
Pharmacological Studies
Research indicates that this compound exhibits potential anti-inflammatory and anticancer properties:
- Anti-inflammatory Activity : In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
- Anticancer Properties : Preliminary investigations suggest it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. Results indicated a significant reduction in paw edema compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
In another study focused on cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to untreated controls .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)propionamide | Similar structure with propionamide group | Moderate anti-inflammatory effects |
| 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)butyramide | Contains butyramide group | Reduced anticancer activity compared to acetamide variant |
Future Directions
Research into the biological activity of this compound is ongoing. Future studies aim to elucidate its full mechanism of action and explore its potential as a lead compound for drug development targeting inflammatory diseases and cancer.
Propiedades
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-11-15(2)22(19(24)17(14)12-20)13-18(23)21-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11H,6,9-10,13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPCOLNRAOJHDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCCCC2=CC=CC=C2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














